Chemical structure and properties of 1-(4-Methoxybenzyl)-1H-imidazol-2-amine
Chemical structure and properties of 1-(4-Methoxybenzyl)-1H-imidazol-2-amine
An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1H-imidazol-2-amine: Synthesis, Properties, and Therapeutic Potential
Introduction
The 2-aminoimidazole (2-AI) skeleton is a cornerstone heterocyclic motif, recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of natural products and synthetically derived bioactive molecules.[1][2] Many of these compounds, originally isolated from marine sponges, exhibit a wide array of pharmacological activities, making them compelling lead structures for drug discovery.[1][3] The 2-AI core can function as a bioisostere for the guanidine group, offering modulated basicity and improved pharmacokinetic properties.[1][3]
This guide focuses on a specific derivative, 1-(4-Methoxybenzyl)-1H-imidazol-2-amine . This molecule integrates the potent 2-AI core with a 4-methoxybenzyl substituent at the N-1 position. The inclusion of the methoxybenzyl group modifies the compound's lipophilicity and introduces metabolic handles, potentially influencing its biological profile and suitability for therapeutic development. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and an exploration of its potential biological activities, designed for researchers, chemists, and drug development professionals.
Part 1: Physicochemical Properties and Structural Analysis
The fundamental properties of 1-(4-Methoxybenzyl)-1H-imidazol-2-amine dictate its behavior in both chemical and biological systems. A summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 773019-75-3 | [4] |
| Molecular Formula | C₁₁H₁₃N₃O | [4] |
| Molecular Weight | 203.24 g/mol | [4][5] |
| Synonym | 1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-amine | [4] |
| Topological Polar Surface Area (TPSA) | 53.07 Ų | [4] |
| LogP (Computed) | 1.5222 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 3 | [4] |
Structural Elucidation
The structure of 1-(4-Methoxybenzyl)-1H-imidazol-2-amine is composed of two key pharmacophoric units: the 2-aminoimidazole ring and the N-1 substituted 4-methoxybenzyl group.
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2-Aminoimidazole Ring : This five-membered heterocyclic core is the primary source of the compound's biological potential. The exocyclic amino group at the C-2 position and the endocyclic nitrogen atoms allow for a rich network of hydrogen bonding interactions with biological targets. Its pKa is significantly lower than that of a simple guanidine, which can lead to improved bioavailability.[3]
-
4-Methoxybenzyl Group : This substituent, attached to the N-1 position of the imidazole ring, significantly increases the molecule's lipophilicity compared to the unsubstituted 2-aminoimidazole core. The methoxy group can participate in hydrogen bonding and is a common site for metabolic O-demethylation by cytochrome P450 enzymes.
Caption: Chemical structure of 1-(4-Methoxybenzyl)-1H-imidazol-2-amine.
Part 2: Synthesis and Purification
While various methods exist for the synthesis of substituted 2-aminoimidazoles, a robust and scalable approach involves the N-alkylation of a pre-formed 2-aminoimidazole precursor.[6][7][8] The following section outlines a plausible and detailed protocol based on established chemical principles for analogous structures.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 1-(4-Methoxybenzyl)-1H-imidazol-2-amine.
Detailed Experimental Protocol
This protocol describes the N-alkylation of 2-aminoimidazole. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is crucial for efficiently deprotonating the imidazole ring nitrogen, creating a potent nucleophile for the subsequent reaction with the alkyl halide.
Materials & Equipment:
-
2-Aminoimidazole hydrochloride
-
4-Methoxybenzyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Free Base (if starting from salt):
-
Dissolve 2-aminoimidazole hydrochloride in a minimal amount of water.
-
Add a saturated solution of sodium bicarbonate until the pH is > 9.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 2-aminoimidazole free base.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous DMF to the flask and cool the suspension to 0°C using an ice bath.
-
-
Deprotonation:
-
Dissolve 2-aminoimidazole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-aminoimidazole solution dropwise to the stirred NaH suspension at 0°C.
-
Causality: This slow addition controls the evolution of hydrogen gas. The use of NaH ensures complete and irreversible deprotonation of the imidazole N-H, which is more acidic than the exocyclic amine N-H, driving the reaction towards the desired N-1 substituted product.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
N-Alkylation:
-
Dissolve 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF.
-
Add the solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure 1-(4-Methoxybenzyl)-1H-imidazol-2-amine.
-
Part 3: Spectroscopic Characterization
Structural confirmation of the synthesized compound is achieved through a combination of standard spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.[9][10]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.2 (d, 2H, Ar-H ortho to CH₂), ~6.9 (d, 2H, Ar-H ortho to OCH₃), ~6.7 (d, 1H, Imidazole-H), ~6.5 (d, 1H, Imidazole-H), ~5.0 (s, 2H, -CH₂-), ~4.5 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃). |
| ¹³C NMR | δ (ppm): ~159 (Ar-C-O), ~148 (Imidazole C2), ~130 (Ar-C), ~129 (Ar-C), ~115 (Imidazole CH), ~114 (Ar-C), ~112 (Imidazole CH), ~55 (-OCH₃), ~50 (-CH₂-). |
| MS (ESI) | m/z: Calculated for C₁₁H₁₃N₃O: 203.11. Found: 204.11 [M+H]⁺. |
| IR | ν (cm⁻¹): 3300-3100 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1640 (C=N stretch), 1510 (Ar C=C stretch), 1250 (C-O stretch). |
Part 4: Biological Activity and Therapeutic Potential
The 2-aminoimidazole scaffold is a versatile pharmacophore with a wide range of documented biological activities.[11][12] While specific studies on 1-(4-Methoxybenzyl)-1H-imidazol-2-amine are limited, its therapeutic potential can be inferred from the activities of closely related analogues.
Anti-Biofilm and Antibiotic Adjuvant Activity
A primary and well-documented activity of 2-AI compounds is their ability to combat bacterial biofilms.[13] Biofilms are communities of bacteria encased in a self-produced matrix, rendering them highly tolerant to conventional antibiotics and host immune responses.
Proposed Mechanism of Action: 2-AI compounds typically act as signaling pathway modulators rather than direct bactericidal agents. They can interfere with the cyclic-di-GMP signaling pathway, which is crucial for biofilm formation in many bacteria. By disrupting this pathway, 2-AIs can:
-
Inhibit Biofilm Formation: Prevent bacteria from attaching to surfaces and forming mature biofilms.
-
Disperse Existing Biofilms: Trigger the breakdown of the biofilm matrix, releasing bacteria into a more susceptible planktonic state.
-
Restore Antibiotic Sensitivity: When used in combination with traditional antibiotics, they can re-sensitize drug-resistant bacteria, acting as potent adjuvants.[13]
Caption: Proposed mechanism of 2-aminoimidazoles as anti-biofilm agents.
Anticancer and Enzyme Inhibition Potential
The broader class of imidazole and benzyl-substituted heterocyclic compounds has shown promise in oncology. For instance, imidazo[2,1-b][3][6][13]thiadiazoles bearing a 4-methoxybenzyl group exhibited significant cytotoxic effects against various leukemia cell lines.[14][15] Docking studies suggested these compounds might bind to the kinase domain of the transforming growth factor-beta (TGF-β) type I receptor, a key player in cancer cell proliferation and migration.[15]
Furthermore, the 2-aminoimidazole moiety has been successfully incorporated into inhibitors of enzymes like human arginase I, which is implicated in immune suppression within the tumor microenvironment and in asthma.[3] This suggests that 1-(4-Methoxybenzyl)-1H-imidazol-2-amine could be a valuable starting point for developing novel enzyme inhibitors.
Conclusion
1-(4-Methoxybenzyl)-1H-imidazol-2-amine is a synthetically accessible molecule that combines the pharmacologically privileged 2-aminoimidazole core with a functionality-modifying 4-methoxybenzyl group. Its structural features suggest significant potential as a lead compound in multiple therapeutic areas, most notably in the development of anti-biofilm agents to combat antibiotic resistance. Furthermore, based on the activities of related structures, its potential as an anticancer agent or enzyme inhibitor warrants thorough investigation. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to explore the full chemical and biological potential of this promising compound.
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